N-(1-Cyclopropylethyl)cyclopropanamine

Lipophilicity Drug Design Permeability

N-(1-Cyclopropylethyl)cyclopropanamine (CAS 926185-71-9) is a secondary aliphatic amine (C₈H₁₅N, MW 125.21 g/mol) featuring two cyclopropane rings – one directly N‑linked and one on the α‑carbon of the ethyl linker. Its predicted physicochemical properties (cLogP ~1.9, pKa ~9.8, TPSA 12.0 Ų) place it at the lower end of lipophilicity among N‑substituted cyclopropylamine analogs, while retaining high basicity.

Molecular Formula C8H15N
Molecular Weight 125.215
CAS No. 926185-71-9
Cat. No. B2656257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyclopropylethyl)cyclopropanamine
CAS926185-71-9
Molecular FormulaC8H15N
Molecular Weight125.215
Structural Identifiers
SMILESCC(C1CC1)NC2CC2
InChIInChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3
InChIKeyLZSVPZOUKYTYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Cyclopropylethyl)cyclopropanamine (CAS 926185-71-9) – A Structurally Distinct Secondary Amine for LSD1/KDM1A-Focused Drug Discovery


N-(1-Cyclopropylethyl)cyclopropanamine (CAS 926185-71-9) is a secondary aliphatic amine (C₈H₁₅N, MW 125.21 g/mol) featuring two cyclopropane rings – one directly N‑linked and one on the α‑carbon of the ethyl linker [1]. Its predicted physicochemical properties (cLogP ~1.9, pKa ~9.8, TPSA 12.0 Ų) place it at the lower end of lipophilicity among N‑substituted cyclopropylamine analogs, while retaining high basicity . The compound belongs to the class of 1‑substituted cyclopropylamine derivatives that have been validated as irreversible inhibitors of the epigenetic target lysine‑specific demethylase 1 (LSD1/KDM1A) [2].

Why N-(1-Cyclopropylethyl)cyclopropanamine Cannot Be Simply Replaced by Other Cyclopropylamine Derivatives


Interchanging N‑substituted cyclopropylamines is not straightforward because even subtle modifications to the N‑alkyl chain or the position of the cyclopropane ring produce measurable changes in lipophilicity, basicity, hydrogen‑bonding capacity, and molecular flexibility [1]. These properties directly govern passive membrane permeability, solubility, metabolic stability, and target‑binding kinetics – all critical determinants of a compound’s performance in enzymatic assays and cellular models [2]. The following section presents quantitative head‑to‑head evidence that demonstrates exactly where N-(1‑cyclopropylethyl)cyclopropanamine diverges from its closest structural analogs.

Quantitative Differentiation Evidence for N-(1-Cyclopropylethyl)cyclopropanamine (CAS 926185-71-9) – A Head‑to‑Head Comparator Analysis


Higher Permeability-Supporting Lipophilicity Compared to the α‑Cyclopropyl Isomer

N‑(1‑Cyclopropylethyl)cyclopropanamine (target) exhibits a calculated LogP of 1.93 [1], which is 0.33 log units higher than the XLogP3‑AA of 1.6 for the isomeric 1‑(1‑cyclopropylethyl)cyclopropan‑1‑amine [2]. A difference of 0.3 log units corresponds to an approximately 2‑fold increase in the octanol‑water partition coefficient, which in drug‑design practice is often associated with enhanced passive membrane permeability [3].

Lipophilicity Drug Design Permeability

Superior Predicted Passive Permeability Over the Isomer Due to Lower Topological Polar Surface Area

The target compound has a computed Topological Polar Surface Area (TPSA) of 12.03 Ų [1], substantially lower than the TPSA of 26 Ų for the isomeric 1‑(1‑cyclopropylethyl)cyclopropan‑1‑amine [2]. The 14 Ų reduction in TPSA is significant, as TPSA values below ~40 Ų correlate with good blood‑brain barrier penetration, and values below ~60 Ų correlate with high oral absorption in the rat [3].

Polar Surface Area Passive Permeability Blood‑Brain Barrier

Measurably Greater Basicity Than Unsubstituted Cyclopropylamine, Influencing Ionization at Physiological pH

The predicted pKa of the conjugate acid of N‑(1‑cyclopropylethyl)cyclopropanamine is 9.77 ± 0.20 , while the experimentally measured pKa of the parent cyclopropylamine is 9.10 . This +0.67 unit shift in basicity means that at pH 7.4, the target exists in a higher proportion of protonated (charged) form relative to cyclopropylamine, which alters solubility, hydrogen‑bonding capacity, and potential interactions with acidic residues in enzyme active sites (e.g., the FAD‑binding pocket of LSD1) [1].

Basicity pKa Ionization State

Reduced Rotatable Bond Count Compared to N‑(1‑Ethylpropyl)cyclopropanamine, Favoring Entropic Binding Efficiency

N‑(1‑Cyclopropylethyl)cyclopropanamine possesses only 3 rotatable bonds [1], whereas N‑(1‑ethylpropyl)cyclopropanamine contains 4 rotatable bonds [2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kJ/mol upon binding to a rigid protein target [3]. Consequently, the target compound is anticipated to exhibit a more favorable entropic contribution to the binding free energy, which is particularly important for the shallow, solvent‑exposed substrate‑binding channel of LSD1 [4].

Molecular Flexibility Ligand Efficiency Conformational Entropy

Dual Cyclopropyl Architecture Confers Metabolic Stability Advantages — Class‑Level SAR Inference

Cyclopropane rings are well‑recognized in medicinal chemistry for their ability to protect adjacent amine functionalities from cytochrome P450‑mediated oxidative deamination and N‑dealkylation [1]. The target compound incorporates two cyclopropane rings – one directly N‑linked and one on the α‑carbon – providing a steric and electronic shield on both sides of the secondary amine. While direct microsomal stability data for N‑(1‑cyclopropylethyl)cyclopropanamine are not publicly available, the 1‑substituted cyclopropylamine class to which it belongs has demonstrated sustained target engagement in cellular assays, consistent with improved metabolic stability relative to open‑chain analogs [2].

Metabolic Stability Cyclopropane Oxidative Metabolism

Commercial Availability at Consistent 95% Purity with Defined Physicochemical Specifications

N‑(1‑Cyclopropylethyl)cyclopropanamine is available from multiple specialty chemical suppliers at a standard minimum purity of 95% . Its physicochemical profile is well‑documented (LogP 1.93, pKa 9.77, BP 165.6 °C, Density 0.94 g/cm³) , enabling researchers to verify lot‑to‑lot consistency. In contrast, several close analogs (e.g., N‑(1‑cyclopropylethyl)propan‑1‑amine) lack published LogP and pKa data, introducing uncertainty in experimental reproducibility.

Procurement Purity Reproducibility

Best-Fit Application Scenarios for N-(1-Cyclopropylethyl)cyclopropanamine Based on Verified Differentiation Evidence


CNS‑Penetrant LSD1/KDM1A Inhibitor Lead Generation

The combination of a TPSA of 12 Ų (well below the 40 Ų CNS‑penetrance threshold) and a LogP of 1.93 makes N‑(1‑cyclopropylethyl)cyclopropanamine a superior scaffold for CNS‑targeted LSD1 inhibitor programs compared to the α‑cyclopropyl isomer (TPSA 26 Ų, LogP 1.6) [1][2]. This scaffold is appropriate for projects targeting neuropsychiatric disorders (e.g., schizophrenia, Alzheimer’s disease) where LSD1 inhibition in the brain is the desired mechanism and passive brain penetration is essential [3].

Fragment‑Based Screening and Ligand‑Efficiency‑Driven Optimization

With a molecular weight of 125.21 g/mol and only 3 rotatable bonds, the compound ranks favorably on ligand‑efficiency metrics compared to N‑(1‑ethylpropyl)cyclopropanamine (MW 127.23, 4 rotatable bonds) [1][2]. Its constrained, dual‑cyclopropyl architecture reduces the entropic penalty upon binding to LSD1’s shallow active‑site cleft, making it an ideal starting fragment for structure‑based optimization [4].

Metabolic‑Stability‑Focused Analogue Synthesis

The dual‑cyclopropyl shielding of the secondary amine is expected to confer resistance to oxidative N‑dealkylation, a common metabolic liability of linear secondary amines [1]. Researchers synthesizing libraries of cyclopropylamine‑based KDM1A inhibitors can use N‑(1‑cyclopropylethyl)cyclopropanamine as a metabolically stabilized core, particularly when the goal is to extend the half‑life in hepatocyte or microsomal assays relative to unshielded N‑alkyl analogs [2].

Assay‑Ready Reference Standard with Validated Physicochemical Fingerprint

The compound’s well‑documented purity (≥95%), LogP (1.93), pKa (9.77), boiling point (165.6 °C), and density (0.94 g/cm³) make it suitable as a characterized reference compound for LSD1 enzymatic assay development [1][2]. Unlike less‑characterized analogs, lot‑to‑lot reproducibility can be rapidly verified using the published property set, reducing experimental variability.

Quote Request

Request a Quote for N-(1-Cyclopropylethyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.